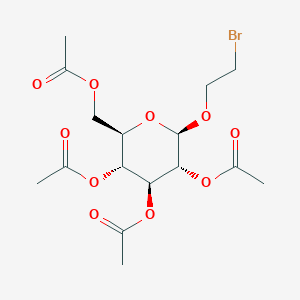

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of glycosyl donors in carbohydrate synthesis. The compound first gained significant attention in the scientific literature through the pioneering work of Thomas and Iyengar, who published their seminal research in Synthetic Communications in 1999. Their work focused on the synthesis of novel sugar cyclotriveratrylene structures by introducing O-glycosyl groups, demonstrating the utility of this bromoethyl glycoside as a starting precursor for complex carbohydrate architectures.

The compound was subsequently catalogued in major chemical databases, with its entry in PubChem being created on October 25, 2006, and most recently modified on May 18, 2025, reflecting the ongoing research interest and refinement of its chemical characterization. The systematic documentation of its properties coincided with the growing recognition of halogenated glycosides as valuable synthetic intermediates in the field of glycochemistry.

The historical significance of this compound lies in its contribution to the advancement of glycosylation methodology. Unlike traditional glycosyl donors that often require harsh activation conditions or specialized catalysts, 2-bromoethyl glycosides introduced a more accessible approach to carbohydrate synthesis. The bromoethyl moiety provided an optimal balance between stability during storage and reactivity under mild reaction conditions, making it particularly attractive for synthetic applications requiring precise control over stereochemical outcomes.

Significance in Carbohydrate Chemistry

This compound occupies a central position in modern carbohydrate chemistry due to its exceptional versatility as a glycosyl donor. The compound's molecular structure, characterized by the formula C₁₆H₂₃BrO₁₀ and molecular weight of 455.25 grams per mole, incorporates several key features that make it particularly valuable for synthetic applications. The beta-configuration at the anomeric center provides predictable stereochemical control, while the acetyl protecting groups at positions 2, 3, 4, and 6 offer stability and facilitate purification procedures.

The significance of this compound extends beyond its immediate synthetic utility to encompass broader mechanistic considerations in glycosylation chemistry. The bromoethyl aglycon functions as an excellent leaving group, facilitating the formation of glycosidic bonds through nucleophilic displacement mechanisms. This property has been exploited in numerous synthetic strategies for constructing complex oligosaccharides and glycoconjugates with high efficiency and selectivity.

Furthermore, the compound serves as a crucial bridge between carbohydrate chemistry and other disciplines, particularly in the development of bioconjugation strategies. Research has demonstrated that 2-bromoethyl glycosides can be readily transformed into sulfones through treatment with suitable thiols followed by oxidation, creating versatile intermediates for further synthetic manipulations. These transformations have enabled the development of safety catch linkers for solid-support synthesis of glycoconjugates, expanding the methodological toolkit available to synthetic chemists.

Table 1: Key Chemical Properties of this compound

Overview of Current Research Applications

Contemporary research applications of this compound span multiple domains of chemical and biological sciences, reflecting its versatility as a synthetic building block. In glycobiology research, the compound has emerged as a valuable tool for constructing glycosylated biomolecules, including glycopeptides and glycolipids, which are essential for investigating carbohydrate-protein interactions and cellular recognition processes.

One of the most significant applications lies in the synthesis of complex oligosaccharides and glycoconjugates. The compound's ability to serve as a glycosyl donor under mild reaction conditions has made it particularly attractive for the assembly of structurally-defined carbohydrates required for various biological studies. Researchers have leveraged its reactivity and selectivity to develop efficient strategies for creating diverse glycosidic linkages, enabling the construction of carbohydrate libraries for screening applications.

The compound has also found extensive use in the development of carbohydrate microarrays, where its bromoethyl functionality facilitates attachment to solid supports through nucleophilic displacement reactions. These microarrays serve as powerful tools for high-throughput screening of carbohydrate-binding proteins and for investigating the specificity of carbohydrate-recognition events. The ability to systematically vary the carbohydrate structures while maintaining consistent attachment chemistry has made this compound particularly valuable for comparative studies.

In the realm of biosensing applications, this compound has contributed to the preparation of glycosylated surfaces for various analytical purposes. The compound's compatibility with surface modification protocols allows for the creation of carbohydrate-functionalized materials that can serve as recognition elements in biosensor configurations. These applications highlight the compound's significance in advancing our understanding of glycobiology and its practical applications in biotechnology and biomedical research.

Table 2: Research Applications and Synthetic Transformations

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUUNDCFRMRS-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of D-Glucose Followed by Bromoethylation

The most widely reported method begins with D-glucose as the raw material. In this approach, D-glucose undergoes exhaustive acetylation using acetic anhydride in the presence of a catalytic acid (e.g., perchloric acid, sulfuric acid, or nitric acid) to yield β-D-pentaacetyl glucose. Subsequent bromoethylation introduces the 2-bromoethyl group via nucleophilic substitution.

Reaction Conditions :

-

Acetylation :

-

Bromination :

Key Advantages :

-

Utilizes inexpensive starting materials (D-glucose).

-

Scalable to industrial production due to straightforward purification.

Bromoethanol-Mediated Glycosylation

Lewis Acid-Catalyzed Coupling

An alternative route employs penta-O-acetyl-alpha,beta-D-glucose and 2-bromoethanol in the presence of a Lewis acid catalyst. This method avoids the need for intermediate isolation, streamlining the synthesis.

Reaction Conditions :

-

Catalyst : Trimethylsilyl triflate (TMSOTf, 1.1 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C initial cooling, warming to room temperature

-

Time : 20 hours

Mechanistic Insights :

TMSOTf activates the anomeric position of penta-O-acetyl-glucose, facilitating nucleophilic attack by 2-bromoethanol. The β-anomer predominates due to stereoelectronic effects, with [α]D27 = −11.9° (c 1.65, CHCl3).

BF3·Et2O-Promoted Glycosylation

One-Pot Synthesis from D-Glucose

A modified protocol uses boron trifluoride diethyl etherate (BF3·Et2O) to promote direct glycosylation between D-glucose and 2-bromoethanol, followed by in situ acetylation.

Reaction Conditions :

-

Step 1 (Glycosylation) :

-

Reagents: D-glucose, 2-bromoethanol, BF3·Et2O

-

Temperature: 105°C

-

Time: 8 hours

-

Solvent: Neat 2-bromoethanol

-

-

Step 2 (Acetylation) :

Challenges :

-

Moderate yield due to competing side reactions at elevated temperatures.

-

Requires careful control of BF3·Et2O stoichiometry to minimize decomposition.

Comparative Analysis of Synthetic Routes

Critical Observations :

-

The sequential acetylation-bromination method (Method 1) remains the most industrially viable due to its high yield and scalability.

-

TMSOTf-catalyzed glycosylation (Method 2) offers superior stereocontrol but requires expensive catalysts.

-

BF3·Et2O-mediated synthesis (Method 3) is less efficient but valuable for small-scale laboratory preparations.

Reaction Optimization and Troubleshooting

Acetylation Efficiency

Bromination Control

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deacetylation: The acetyl groups can be removed under basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deacetylation: Sodium methoxide or sodium hydroxide in methanol is commonly used for deacetylation reactions.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile used, products can include azidoethyl, thioethyl, or aminoethyl derivatives of beta-D-glucopyranoside.

Deacetylation: The major product is beta-D-glucopyranoside with free hydroxyl groups.

Scientific Research Applications

Synthesis of Glycosylation Reagents

One of the primary applications of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is in the synthesis of glycosylation reagents. It can be employed to introduce glycosyl moieties into various substrates through glycosylation reactions. The azide functionality derived from this compound allows for the creation of neoglycotrimers and other complex oligosaccharides with high beta-selectivity, which is crucial for maintaining biological activity in glycosides .

Development of Antiviral Agents

Research has indicated that derivatives of this compound can be utilized in the development of antiviral agents. The compound's ability to form stable glycosidic linkages makes it a candidate for synthesizing antiviral nucleosides that mimic natural substrates. These compounds can potentially inhibit viral replication by interfering with viral enzyme activities .

Cancer Research

The compound has been investigated for its potential applications in cancer research. By modifying the sugar moiety through the introduction of various functional groups, researchers can create compounds that selectively target cancer cells. The specific interactions between glycosides and cell surface receptors can be exploited to enhance drug delivery systems and improve therapeutic efficacy against tumors .

Structural Studies and Crystallography

The structural properties of this compound have been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the compound adopts a chair conformation and forms a three-dimensional network through weak hydrogen bonding interactions. Such structural insights are essential for understanding the reactivity and interaction patterns of this compound in biological systems .

Materials Science Applications

In materials science, this compound can be used as a building block for creating functionalized polysaccharides and hydrogels. Its reactivity allows for the incorporation into polymer matrices that can be tailored for specific applications such as drug delivery systems or bioactive scaffolds in tissue engineering .

Case Study 1: Synthesis of N-Glycoside Neoglycotrimers

A study demonstrated that this compound could be effectively transformed into N-glycoside neoglycotrimers using a Staudinger-aza-Wittig process. This method facilitated high yields and selectivity in synthesizing complex carbohydrate structures that are vital for biological research .

Case Study 2: Antiviral Activity Assessment

Research conducted on derivatives of this compound indicated promising antiviral activity against certain viruses. The modifications introduced through glycosylation enhanced the stability and bioavailability of these compounds, making them suitable candidates for further development as antiviral therapeutics .

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon. This property makes it a valuable intermediate in the synthesis of glycosylated compounds .

Comparison with Similar Compounds

- 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

- 2-Fluoroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Comparison: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers moderate reactivity, making it suitable for a wide range of nucleophilic substitution reactions. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .

Biological Activity

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a glycoside derivative that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological applications. This compound is characterized by its molecular formula and a molecular weight of approximately 455.25 g/mol. The presence of the bromoethyl group and multiple acetyl groups contributes to its reactivity and interaction with biological systems.

- CAS Number : 16977-78-9

- Molecular Weight : 455.252 g/mol

- Structure : The compound features a glucopyranoside backbone modified with an ethyl bromide substituent and acetyl groups, which influence its solubility and membrane permeability.

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. Studies have shown that derivatives like this compound possess significant antibacterial properties against various strains of bacteria. For instance, comparative studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism in pathogens. This inhibition can lead to reduced virulence in certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential applications in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in targeted cells.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Agar diffusion method was employed against various bacterial strains.

- Results : The compound demonstrated significant inhibition zones compared to control groups.

- : This supports its potential use as a natural preservative or therapeutic agent against bacterial infections.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : A dose-dependent decrease in viability was observed in treated cancer cells.

- : Indicates potential for development as an anti-cancer drug.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H23BrO10 |

| Molecular Weight | 455.252 g/mol |

| Antimicrobial Activity | Effective against multiple bacteria |

| Cytotoxicity | Selective towards cancer cells |

Q & A

Q. Methodological Resolution :

- Use 2D NMR (COSY, HSQC) to confirm connectivity.

- Compare with crystallographic data (e.g., Cambridge Structural Database entries for analogous compounds) .

What are the limitations of this donor in synthesizing 1,2-cis-glycosides?

Advanced Research Question

The β-configuration of the donor favors 1,2-trans-glycoside formation. For 1,2-cis linkages (e.g., α-mannosides), alternative donors (e.g., thioglycosides) or orthogonal protecting groups (e.g., benzylidene) are required.

Case Study : Attempts to synthesize α-linked glycoconjugates with this donor resulted in <10% yield due to competing elimination pathways. Switching to a 2-azido-2-deoxy derivative improved α-selectivity .

How does this compound compare to other glycosyl donors in oligosaccharide assembly?

Basic Research Question

| Donor Type | Advantages | Limitations |

|---|---|---|

| Bromoethyl (this compound) | High reactivity, cost-effective | Limited stereocontrol |

| Trichloroacetimidate | Excellent anomeric control | Moisture-sensitive |

| Thioglycoside | Stable, orthogonal activation | Requires harsh conditions (NIS/TfOH) |

Methodological Tip : Use this donor for rapid assembly of β-linked disaccharides, but switch to trichloroacetimidates for stereochemically complex targets .

What analytical techniques are critical for characterizing glycosylation products?

Basic Research Question

- NMR Spectroscopy : Assign anomeric protons (δ 4.8–5.5 ppm for β-configuration) and confirm acetyl group integrity (δ 1.8–2.1 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]⁺ for C₁₆H₂₃BrO₁₀: calc. 455.25).

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

How can computational modeling improve reaction design with this compound?

Advanced Research Question

Density functional theory (DFT) calculations predict:

- Transition-state geometries for glycosylation.

- Solvent effects on activation barriers.

- Competitive pathways (e.g., hydrolysis vs. glycosylation).

Case Study : ICReDD’s reaction path search methods reduced optimization time for analogous donors by 40% by identifying optimal Brønsted acid/base pairs .

What are the stability considerations for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.